

Canagliflozin: Pharmacokinetic & Physicochemical Profile

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Compound Focus: Canagliflozin

CAS No.: 842133-18-0

Cat. No.: S522556

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Parameter	Detail	Citation
Plasma Protein Binding	99% (primarily to albumin)	[1] [2] [3]
Absolute Oral Bioavailability	~65%	[1] [3]
Time to Peak Plasma Concentration (T-max~)	1 to 2 hours	[1] [2]
Volume of Distribution (V~ss~)	83.5 L (after IV dose)	[2] [3]
BCS Classification	Class IV (low solubility, low permeability)	[4]
Metabolism	Primarily via UGT1A9 and UGT2B4 (O-glucuronidation); minimal by CYP3A4	[1] [2] [3]
Route of Elimination	Feces (~51.7%, 41.5% as unchanged drug); Urine (~33%, mostly as metabolites)	[1] [3]
Terminal Elimination Half-life	100 mg: ~10.6 hours; 300 mg: ~13.1 hours	[1] [3]

Analytical Methods for Quantification

Robust and sensitive bioanalytical methods are crucial for determining **canagliflozin** concentration in biological matrices like plasma and urine during pharmacokinetic studies.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly specific and suitable for simultaneous determination of multiple drugs, which is key for interaction studies [4].

- **Sample Preparation:** Liquid-liquid extraction is preferred over protein precipitation for cleaner samples and less matrix effect [4].
- **Chromatography:**
 - **Column:** C18 column.
 - **Mobile Phase:** Aqueous phase (5 mM ammonium acetate with 0.1% formic acid) and acetonitrile as the organic phase [4].
 - **Flow Rate:** Not specified in detail.
- **Mass Spectrometry:**
 - **Ionization Mode:** Electrospray Ionization, Positive mode.
 - **Monitoring:** Multiple Reaction Monitoring (MRM).
 - **Transition for Canagliflozin:** m/z 465.1 → 191.1 [4].
- **Method Performance:** The method was validated for selectivity, linearity, accuracy, and precision.

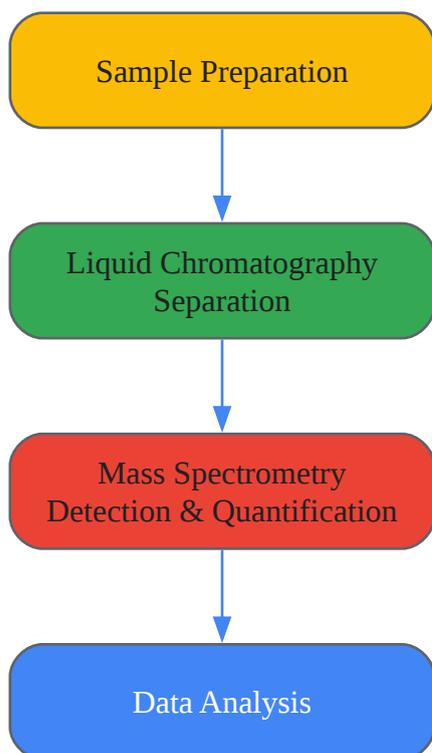
High-Performance Liquid Chromatography (HPLC) with UV Detection

This method provides a stability-indicating approach for quantifying **canagliflozin** in pharmaceutical dosage forms and stability samples [5].

- **Chromatography:**
 - **Column:** Supelcosil C18 column (250 × 4.6 mm, 5 μm).
 - **Mobile Phase:** 0.2% (v/v) Trifluoroacetic Acid in water / Acetonitrile (80:20, v/v).
 - **Flow Rate:** 1.0 mL/min.
 - **Run Time:** 15 minutes.
- **Detection:**
 - **Detector:** Photo Diode Array (PDA).
 - **Wavelength:** 290 nm.

- **Retention Time:** ~6.9 minutes.
- **Method Performance:** The method is specific, precise, linear in the range of 12.6–37.9 µg/mL, and rugged [5].

The experimental workflow for these analytical methods can be summarized as follows:



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*Experimental workflow for quantifying **canagliflozin** in biological samples.*

Drug Interaction Mechanisms

Canagliflozin's pharmacokinetics can be altered by concomitant drugs, primarily through competition for metabolic enzymes and transporters.

- **Enzyme-Mediated Interactions:** **Canagliflozin** is mainly metabolized by UGT1A9. When co-administered with **sorafenib** (a potent inhibitor of UGT1A9), the exposure (AUC and C~max~) of **canagliflozin** increases significantly [4].
- **Transporter-Mediated Interactions:** **Canagliflozin** is a substrate of efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [4]. It can also weakly inhibit these

transporters. This is the primary mechanism for its interaction with **lenvatinib** (also a P-gp/BCRP substrate), where **canagliflozin** increases the exposure of lenvatinib [4].

The following diagram illustrates these interaction pathways:



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*Mechanisms of drug interactions involving **canagliflozin**.*

Conclusion for Professionals

Canagliflozin is characterized by high plasma protein binding and a well-defined metabolic and transporter profile. These properties are central to predicting its clinical behavior and drug-drug interactions. The availability of robust LC-MS/MS and HPLC methods ensures accurate monitoring of its concentration, which is vital for pharmacokinetic studies and ensuring therapeutic efficacy.

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